molecular formula C14H22N4O B289135 N'-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

N'-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B289135
M. Wt: 262.35 g/mol
InChI Key: NZWVAGBKBMUTLH-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexylidene group attached to a propanehydrazide moiety, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. Its distinct molecular structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of cyclohexanone with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted hydrazides and pyrazoles.

Scientific Research Applications

N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can be compared with other similar compounds, such as:

    N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide: Similar structure but with a butanehydrazide moiety instead of propanehydrazide.

    N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)ethanehydrazide: Similar structure but with an ethanehydrazide moiety instead of propanehydrazide.

The uniqueness of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide lies in its specific substitution pattern and the presence of the cyclohexylidene group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

N-(cyclohexylideneamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C14H22N4O/c1-11-10-12(2)18(17-11)9-8-14(19)16-15-13-6-4-3-5-7-13/h10H,3-9H2,1-2H3,(H,16,19)

InChI Key

NZWVAGBKBMUTLH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NN=C2CCCCC2)C

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=C2CCCCC2)C

Origin of Product

United States

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